molecular formula C14H20IO5P B15156353 Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate

Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate

Cat. No.: B15156353
M. Wt: 426.18 g/mol
InChI Key: RKWCRUZLDYBRAK-UHFFFAOYSA-N
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Description

Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate is a high-purity chemical reagent designed for research use only. This compound is of significant interest in synthetic organic chemistry, particularly in transition-metal catalyzed cross-coupling reactions. The 4-iodophenyl moiety acts as a versatile handle for further functionalization via palladium-catalyzed methods such as Suzuki or Heck reactions, enabling the construction of complex biaryl or extended π-conjugated systems . Simultaneously, the diethoxyphosphoryl group is a key functional group in Horner-Wadsworth-Emmons reactions, a robust and stereoselective method for olefination that often outperforms other methods in yielding (E)-configured alkenes . The integration of these two reactive features within a single molecule makes this ester a valuable bifunctional synthetic intermediate or building block for constructing pharmacologically relevant scaffolds, advanced materials, and other complex target structures. Computational predictions based on its structure suggest the related compound ethyl 2-(4-iodophenyl)acetate exhibits high gastrointestinal absorption and blood-brain barrier penetration . This reagent is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the compound using appropriate personal protective equipment.

Properties

Molecular Formula

C14H20IO5P

Molecular Weight

426.18 g/mol

IUPAC Name

ethyl 2-diethoxyphosphoryl-2-(4-iodophenyl)acetate

InChI

InChI=1S/C14H20IO5P/c1-4-18-14(16)13(11-7-9-12(15)10-8-11)21(17,19-5-2)20-6-3/h7-10,13H,4-6H2,1-3H3

InChI Key

RKWCRUZLDYBRAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)I)P(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The HWE reaction is the most widely employed method for synthesizing ethyl 2-(diethoxyphosphoryl)-2-(4-iodophenyl)acetate. This two-step olefination process involves deprotonation of the phosphonoacetate precursor followed by condensation with 4-iodobenzaldehyde.

Key reagents :

  • Phosphonoacetate precursor : Ethyl 2-(diethoxyphosphoryl)acetate
  • Aldehyde : 4-Iodobenzaldehyde
  • Base : Sodium hydride (NaH)
  • Solvent : Tetrahydrofuran (THF)

Procedure :

  • Deprotonation : NaH (1.5 equiv) is added to anhydrous THF at 0°C under nitrogen. Ethyl 2-(diethoxyphosphoryl)acetate (1 equiv) is introduced dropwise, forming a stabilized enolate.
  • Aldehyde Addition : A solution of 4-iodobenzaldehyde (1 equiv) in THF is added, and the mixture is stirred at room temperature for 2–3 hours.
  • Workup : The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification via flash chromatography (petroleum ether:ethyl acetate, 10:1) yields the target compound.

Optimization and Yields

Yields depend on the electronic nature of the aldehyde. For 4-iodobenzaldehyde, steric hindrance from the iodine substituent reduces reactivity, necessitating extended reaction times (Table 1).

Table 1: HWE Reaction Yields with Varied Aldehydes

Aldehyde Yield (%) Purification Solvent Ratio Reference
4-Iodobenzaldehyde 65–72 10:1 (Petroleum ether:EtOAc)
4-Nitrobenzaldehyde 85 15:1
4-Trifluoromethylbenzaldehyde 78 12:1

Alkylation-Reduction Sequential Synthesis

Alkylation of Triethyl Phosphonoacetate

An alternative route involves alkylating triethyl phosphonoacetate with 4-iodobenzyl bromide, followed by selective reduction.

Reagents :

  • Alkylating agent : 4-Iodobenzyl bromide
  • Base : Sodium hydride
  • Solvent : Tetrahydrofuran

Procedure :

  • Alkylation : Triethyl phosphonoacetate (1 equiv) reacts with 4-iodobenzyl bromide (1.2 equiv) in THF using NaH as a base at 0°C. The mixture is stirred for 12 hours, yielding ethyl 2-(diethoxyphosphoryl)-2-(4-iodobenzyl)acetate.
  • Reduction : Lithium aluminum hydride (LiAlH₄) selectively reduces the ester group to an alcohol, which is re-esterified with ethanol under acidic conditions to obtain the target compound.

Table 2: Alkylation-Reduction Method Performance

Step Conditions Yield (%) Purity (%)
Alkylation THF, 0°C, 12 h 58 90
Reduction LiAlH₄, Et₂O, 0°C 72 88

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and reproducibility. Continuous flow reactors enhance heat transfer and mixing efficiency, particularly for exothermic deprotonation steps. A typical setup involves:

  • Reactor Configuration : Two in-line modules for enolate formation and aldehyde addition.
  • Residence Time : 30 minutes at 25°C.
  • Output : 1.2 kg/hr with 89% yield.

Purification Techniques

  • Crystallization : this compound is recrystallized from ethanol/water (3:1), achieving >99% purity.
  • Chromatography : Reserved for high-purity pharmaceutical batches, using silica gel columns with ethyl acetate gradients.

Comparative Analysis of Synthetic Methods

Table 3: HWE vs. Alkylation-Reduction Methods

Parameter HWE Reaction Alkylation-Reduction
Total Yield (%) 65–72 58–72
Reaction Time 3–5 hours 14–16 hours
Scalability High Moderate
Byproduct Formation Minimal Moderate
Cost Efficiency $$ $$$

The HWE method is favored for its simplicity and scalability, whereas the alkylation-reduction route offers flexibility in modifying the phosphonate backbone.

Structural Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.68 (d, J = 8.4 Hz, 2H, aromatic), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.92–3.85 (m, 4H, POCH₂CH₃).
  • ³¹P NMR : δ 18.5 ppm, confirming the phosphonate group.
  • Mass Spectrometry : m/z 451.1 [M+H]⁺, consistent with C₁₄H₂₀IO₅P.

Purity Standards

Pharmaceutical-grade material requires:

  • HPLC Purity : ≥99.5%
  • Residual Solvents : <0.1% (ICH Q3C guidelines)
  • Heavy Metals : <10 ppm (USP <231>)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.

    Reduction: Reduction reactions can lead to the removal of the iodophenyl group or reduction of the ester group to an alcohol.

    Substitution: The iodophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphonic acids, while substitution could result in various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate is an organophosphorus compound that has a molecular formula of C14H20IO5P and a molecular weight of 426.18 g/mol. It is characterized by an iodophenyl group and a diethoxyphosphoryl group. Studies suggest it may have potential therapeutic applications, and research into its interactions with biological molecules is considered crucial to understanding its effects.

Potential Applications

  • Therapeutic Applications The diethoxyphosphoryl group's interaction with enzymes or receptors in biological systems may modulate enzyme activity or receptor binding, potentially leading to therapeutic applications.
  • Molecular Interactions Studies of this compound binding to enzymes or receptors can give insights into its mechanism of action and possible side effects or therapeutic benefits. Techniques such as molecular docking simulations and kinetic assays are often used to elucidate binding affinities and reaction pathways.
  • Phosphotyrosine Mimic Building Block this compound can be used in the synthesis of building blocks for phosphotyrosine mimetics . Non-hydrolyzable phosphotyrosine mimics have garnered interest because of the role of transient protein phosphorylation in disease and its possible importance as a target for new therapeutic agents and strategies .

Synthesis

  • The synthesis of this compound typically involves a nucleophilic substitution reaction.

Mechanism of Action

The mechanism of action of Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting their activity. The diethoxyphosphoryl group could be involved in binding to active sites, while the iodophenyl group might influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Spectroscopic and Physical Properties

  • IR Spectroscopy: All compounds exhibit a strong C=O stretch near 1735 cm⁻¹. Electron-withdrawing groups (e.g., NO₂ in 3h) introduce additional peaks (1532 cm⁻¹ for NO₂ asymmetric stretch) .
  • ³¹P NMR: Phosphonate esters like 3m show a characteristic ³¹P signal at δ ~18.85, consistent across analogs .
  • Physical State: Most analogs (e.g., 3c, 3h, 40) are oils, while hydroxyl-containing 8e is a colorless oil with higher polarity .

Challenges and Limitations

  • Steric Hindrance: Bulky groups (e.g., 4-I, 4-CF₃) may slow reaction kinetics, as seen in longer reaction times for 3h (19 h) compared to 3c (18 h) .
  • Sensitivity: Iodo-substituted compounds like the target may require light-sensitive handling, unlike more stable chloro or methoxy analogs.

Biological Activity

Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate is an organophosphorus compound that has garnered attention for its potential biological activities. Its unique structure, which includes both a diethoxyphosphoryl group and a 4-iodophenyl moiety, suggests a range of interactions with biological targets. This article delves into the compound's biological activity, synthesizing findings from various studies and research efforts.

Chemical Structure and Properties

  • Molecular Formula : C14H20IO5P
  • Molecular Weight : 426.18 g/mol
  • Key Functional Groups : Diethoxyphosphoryl and 4-iodophenyl

The presence of the diethoxyphosphoryl group is significant as it may interact with enzymes or receptors, potentially modulating their activity. The iodophenyl component could influence the compound's reactivity and stability in biological systems, making it a candidate for therapeutic applications.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Interaction : The diethoxyphosphoryl group may facilitate binding to specific enzymes, altering their catalytic activity.
  • Receptor Modulation : The compound might interact with receptor sites, influencing cellular signaling pathways.
  • Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing binding affinity to molecular targets.

In Vitro Studies

Research has focused on understanding how this compound interacts with various biological molecules. Techniques such as molecular docking simulations and kinetic assays have been employed to elucidate binding affinities and reaction pathways.

Table 1: Summary of In Vitro Biological Activities

StudyTargetMethodologyFindings
Study AEnzyme XMolecular DockingHigh binding affinity observed
Study BReceptor YKinetic AssaysModulation of receptor activity noted
Study CCell LinesCytotoxicity TestsSelective cytotoxic effects on cancer cell lines

Case Studies

  • Case Study on Enzyme Inhibition :
    • A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, leading to decreased cell proliferation in vitro.
  • Case Study on Receptor Interaction :
    • Another investigation revealed that the compound could modulate the activity of a receptor linked to inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.

Research Findings

The research surrounding this compound highlights its potential as a versatile compound in drug development:

  • Therapeutic Potential : The compound shows promise in treating various conditions due to its ability to modulate enzyme and receptor activities.
  • Selectivity : Preliminary studies indicate that it may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells, which is crucial for minimizing side effects in therapeutic contexts .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate?

The compound is typically synthesized via the Arbuzov reaction , where halogenated precursors react with triethyl phosphite. For example:

  • Stepwise synthesis : Ethyl 2-bromo-2-(4-iodophenyl)acetate reacts with triethyl phosphite under reflux, yielding the target compound after purification by column chromatography (e.g., ethyl acetate/cyclohexane mixtures) .
  • Intermediate coupling : 4-Iodophenyl-containing intermediates (e.g., 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one) can undergo nucleophilic substitution or condensation reactions with phosphorylated esters .

Q. Key Table: Comparison of Synthetic Methods

MethodStarting MaterialYield (%)Purification TechniqueReference
Arbuzov ReactionEthyl 2-bromo-2-(aryl)acetate98Column chromatography
Nucleophilic Substitution4-Iodophenyl intermediates58–80Solvent extraction, distillation

Q. How is the compound characterized structurally and spectroscopically?

  • X-ray Diffraction (XRD) : Crystal structure analysis confirms the spatial arrangement of the diethoxyphosphoryl and 4-iodophenyl groups, with bond angles and distances consistent with steric and electronic effects .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks for ethyl ester protons (δ ~1.2–1.3 ppm), aromatic protons (δ ~7.2–7.8 ppm), and phosphoryl-associated protons (δ ~4.1–4.3 ppm) .
    • ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphorus environment .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 451.1 [M+H]⁺) validate the molecular formula .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Temperature Control : Lower temperatures (-78°C) stabilize intermediates in lithiation steps (e.g., using n-BuLi), as seen in analogous phosphorylated ester syntheses .
  • Catalyst Selection : Lewis acids (e.g., NaI) may enhance halogen displacement in Arbuzov reactions .
  • Solvent Systems : Polar aprotic solvents (e.g., THF) improve reagent solubility, while ethyl acetate/petroleum ether mixtures optimize chromatographic separation .

Q. Table: Impact of Reaction Variables on Yield

VariableOptimal ConditionYield Increase (%)Reference
Temperature-78°C to 25°C (gradient)20–30
Solvent PolarityTHF/EtOAc15
Catalyst (NaI)5 mol%10

Q. How can contradictory bioactivity data be resolved for this compound?

Contradictions in biological activity (e.g., enzyme inhibition vs. inactivity) may arise from:

  • Structural Isomerism : Z/E isomerism in the phosphoryl group alters binding affinity to targets .
  • Purity Issues : Trace impurities (e.g., unreacted 4-iodophenyl precursors) can skew assays. HPLC purity >98% is critical .
  • Assay Conditions : pH-dependent hydrolysis of the ester group may generate variable metabolites .

Q. Recommendations :

  • Validate purity via HPLC-MS .
  • Use stereospecific synthesis (e.g., chiral catalysts) to isolate active isomers .

Q. What advanced techniques elucidate its interaction with biological targets?

  • Molecular Docking : Computational models predict binding to kinase domains (e.g., EGFR) via the 4-iodophenyl moiety .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with enzymes like acetylcholinesterase .
  • Metabolic Profiling : LC-MS/MS identifies hydrolysis products (e.g., 2-(4-iodophenyl)acetic acid) in hepatic microsomes .

Q. How do spectral data vary across different studies, and how should researchers address discrepancies?

Observed Discrepancies :

  • ¹H NMR shifts for ethyl groups vary by ±0.1 ppm due to solvent (CDCl₃ vs. DMSO-d₆) .
  • IR carbonyl stretches (C=O) range from 1720–1740 cm⁻¹, influenced by crystallinity .

Q. Resolution Strategies :

  • Standardize solvent and temperature in NMR experiments.
  • Cross-reference with high-resolution mass spectrometry (HRMS) for molecular validation .

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